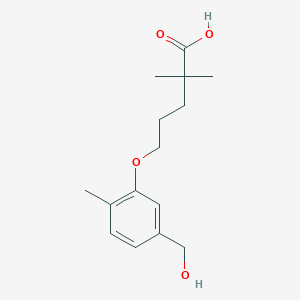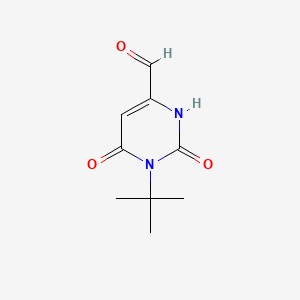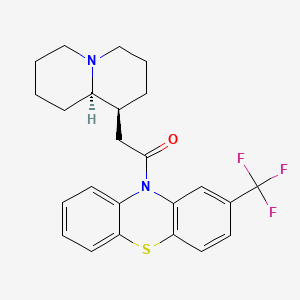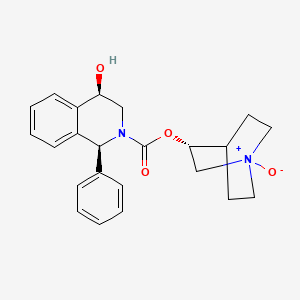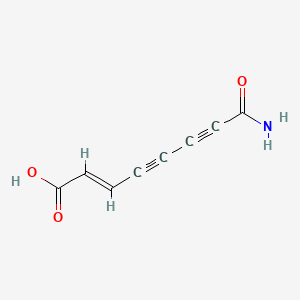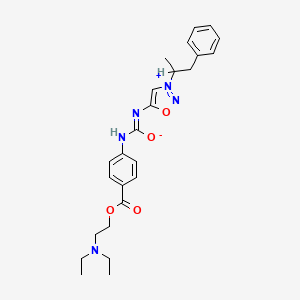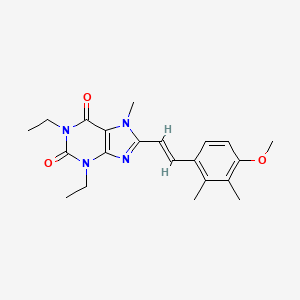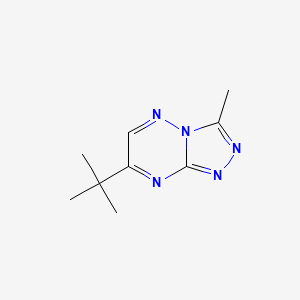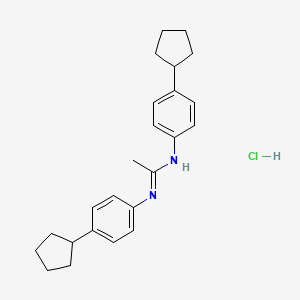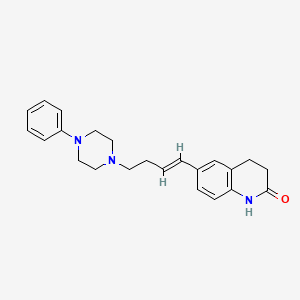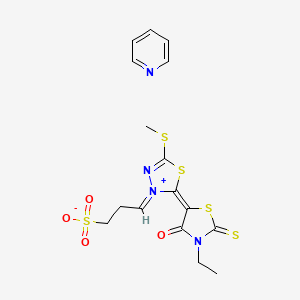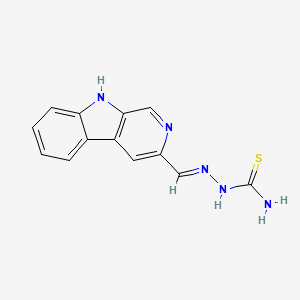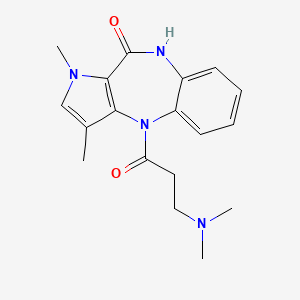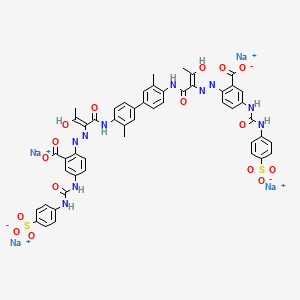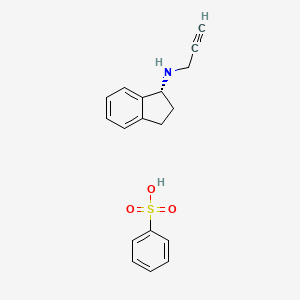
Rasagiline Besylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rasagiline Besylate is a potent, selective, and irreversible inhibitor of monoamine oxidase B (MAO-B). It is primarily used in the treatment of Parkinson’s disease to manage symptoms and improve the quality of life for patients. By inhibiting MAO-B, this compound increases the levels of dopamine in the brain, which helps alleviate the motor symptoms associated with Parkinson’s disease .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Rasagiline Besylate involves several steps. One common method starts with the reaction of ®-(+)-1-indanamine with propargyl bromide to form ®-N-propargyl-1-indanamine. This intermediate is then reacted with benzenesulfonic acid to form this compound .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time. The process is designed to be cost-effective and environmentally friendly, ensuring high product yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Rasagiline Besylate undergoes several types of chemical reactions, including:
Oxidation: Rasagiline can be oxidized to form various metabolites.
Reduction: It can undergo reduction reactions under specific conditions.
Substitution: Rasagiline can participate in substitution reactions, particularly involving its propargyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various halogenated compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include 1-aminoindan and other metabolites that are pharmacologically active .
Aplicaciones Científicas De Investigación
Rasagiline Besylate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study MAO-B inhibition and related chemical reactions.
Biology: Researchers use Rasagiline to study its effects on neuronal cells and its potential neuroprotective properties.
Medicine: It is extensively studied for its therapeutic effects in Parkinson’s disease and other neurodegenerative disorders.
Industry: Rasagiline is used in the pharmaceutical industry for the development of new MAO-B inhibitors and related compounds
Mecanismo De Acción
Rasagiline Besylate exerts its effects by selectively and irreversibly inhibiting monoamine oxidase B (MAO-B). This enzyme is responsible for the breakdown of dopamine in the brain. By inhibiting MAO-B, Rasagiline increases the levels of dopamine, which helps alleviate the motor symptoms of Parkinson’s disease. The molecular targets include the active site of MAO-B, and the pathways involved are primarily related to dopamine metabolism .
Comparación Con Compuestos Similares
Similar Compounds
Selegiline: Another MAO-B inhibitor used in the treatment of Parkinson’s disease.
Carbidopa/Levodopa: A combination therapy that increases dopamine levels in the brain.
Entacapone: A COMT inhibitor that is often used in combination with other Parkinson’s medications.
Uniqueness of Rasagiline Besylate
This compound is unique due to its high selectivity for MAO-B and its irreversible inhibition mechanism. Unlike Selegiline, Rasagiline does not produce amphetamine-like metabolites, which reduces the risk of side effects. Additionally, Rasagiline has shown potential neuroprotective effects, making it a valuable compound in the treatment of neurodegenerative diseases .
Propiedades
Número CAS |
1201908-33-9 |
|---|---|
Fórmula molecular |
C18H19NO3S |
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
benzenesulfonic acid;(1R)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C12H13N.C6H6O3S/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12;7-10(8,9)6-4-2-1-3-5-6/h1,3-6,12-13H,7-9H2;1-5H,(H,7,8,9)/t12-;/m1./s1 |
Clave InChI |
RJANEWBAWNDAHO-UTONKHPSSA-N |
SMILES isomérico |
C#CCN[C@@H]1CCC2=CC=CC=C12.C1=CC=C(C=C1)S(=O)(=O)O |
SMILES canónico |
C#CCNC1CCC2=CC=CC=C12.C1=CC=C(C=C1)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


